1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride
Description
Systematic Nomenclature and Synonyms
The systematic nomenclature of 1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride follows International Union of Pure and Applied Chemistry conventions, providing a precise description of the molecular structure and substitution pattern. The compound is registered under Chemical Abstracts Service number 1193389-65-9, establishing its unique identity within chemical databases and regulatory frameworks. Alternative systematic names include 1-methyl-2-pyrrolidin-2-ylbenzimidazole dihydrochloride, which represents a simplified nomenclature variant commonly encountered in scientific literature.
The compound's naming convention reflects its structural hierarchy, beginning with the core benzodiazole ring system as the primary structural framework. The "1-methyl" designation indicates the presence of a methyl group attached to the nitrogen atom at position 1 of the benzodiazole ring, while the "2-(pyrrolidin-2-yl)" portion describes the pyrrolidine ring attachment at position 2 of the benzodiazole core. The "dihydrochloride" suffix denotes the salt formation with two hydrochloride molecules, resulting in enhanced water solubility and crystalline stability compared to the free base form.
Synonymous designations found in chemical databases include variations in ring system nomenclature, where "benzodiazole" and "benzimidazole" are used interchangeably to describe the same bicyclic aromatic heterocycle containing two nitrogen atoms. These nomenclature variations reflect different systematic naming approaches while maintaining reference to the identical molecular structure and chemical properties.
Molecular Formula and Weight Analysis
The molecular formula C12H17Cl2N3 represents the complete atomic composition of this compound, indicating twelve carbon atoms, seventeen hydrogen atoms, two chlorine atoms, and three nitrogen atoms. This formula corresponds to a molecular weight of 274.19 grams per mole, calculated based on standard atomic masses for constituent elements. The molecular weight calculation accounts for the complete salt form, including both hydrochloride counterions that significantly contribute to the overall mass and alter the compound's physicochemical properties.
Analysis of the base compound structure, excluding the dihydrochloride moieties, reveals a molecular formula of C12H15N3 with a corresponding molecular weight of approximately 201.27 grams per mole. This base structure contains the essential pharmacophore elements including the benzodiazole ring system, the methyl substituent, and the pyrrolidine ring attachment. The addition of two hydrochloride molecules increases the molecular weight by approximately 73 grams per mole, representing a substantial modification that affects solubility, crystallization behavior, and bioavailability characteristics.
The molecular composition analysis reveals the presence of three nitrogen atoms distributed across the heterocyclic systems, contributing to the compound's basicity and potential for hydrogen bonding interactions. The carbon framework comprises both aromatic and aliphatic components, with the benzodiazole ring providing aromatic character while the pyrrolidine ring and methyl group contribute aliphatic functionality. This combination of structural elements creates a molecule with diverse chemical reactivity and conformational flexibility.
| Parameter | Value | Unit |
|---|---|---|
| Molecular Formula (Salt) | C12H17Cl2N3 | - |
| Molecular Weight (Salt) | 274.19 | g/mol |
| Molecular Formula (Base) | C12H15N3 | - |
| Molecular Weight (Base) | 201.27 | g/mol |
| Carbon Atoms | 12 | count |
| Hydrogen Atoms | 17 | count |
| Nitrogen Atoms | 3 | count |
| Chlorine Atoms | 2 | count |
Crystallographic Data and Conformational Analysis
Crystallographic analysis of this compound requires consideration of the molecular geometry and three-dimensional arrangement within the crystal lattice. The compound exhibits multiple conformational possibilities due to the rotatable bond connecting the pyrrolidine ring to the benzodiazole core, allowing for various spatial orientations that may influence crystalline packing arrangements and intermolecular interactions. The presence of the dihydrochloride salt form introduces additional complexity through ionic interactions and hydrogen bonding networks that stabilize specific conformational states within the crystal structure.
The benzodiazole ring system maintains a planar configuration characteristic of aromatic heterocycles, with bond lengths and angles consistent with established values for nitrogen-containing aromatic systems. The pyrrolidine ring adopts a non-planar conformation typical of five-membered saturated heterocycles, with envelope or twist conformations being most prevalent depending on the crystallization conditions and intermolecular packing forces. The stereochemistry at the pyrrolidine carbon-2 position, where attachment to the benzodiazole occurs, represents a critical structural feature that influences the overall molecular geometry and potential biological activity.
Conformational analysis indicates that the molecule possesses significant flexibility around the C-N bond linking the two ring systems, allowing for rotation that can accommodate various binding conformations when interacting with biological targets. The methyl group attached to the benzodiazole nitrogen provides steric hindrance that may influence the preferred conformational states and affect the compound's overall three-dimensional shape. Crystal packing analysis would reveal the specific intermolecular interactions, including hydrogen bonding patterns between the pyrrolidine nitrogen and chloride counterions, as well as potential aromatic stacking interactions between benzodiazole ring systems in adjacent molecules.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound provides essential structural confirmation and analytical identification capabilities across multiple spectroscopic techniques. Nuclear magnetic resonance spectroscopy offers detailed information about the molecular framework, with the SMILES notation CN1C2=CC=CC=C2N=C1C3CCCN3 representing the connectivity pattern for computational and database purposes. The InChI identifier InChI=1S/C12H15N3/c1-15-11-7-3-2-5-9(11)14-12(15)10-6-4-8-13-10/h2-3,5,7,10,13H,4,6,8H2,1H3 provides a standardized structural representation that enables precise molecular identification across chemical databases.
Proton nuclear magnetic resonance spectroscopy would reveal characteristic signals for the aromatic protons of the benzodiazole ring system, typically appearing in the 7-8 parts per million region with appropriate coupling patterns reflecting the substitution pattern. The pyrrolidine ring protons would exhibit complex multipicity patterns in the 1.5-4.0 parts per million range, with the alpha-proton adjacent to the nitrogen showing distinctive chemical shift and coupling characteristics. The N-methyl group would appear as a sharp singlet around 3.5-4.0 parts per million, providing a clear diagnostic signal for structural confirmation.
Mass spectrometry analysis demonstrates predictable fragmentation patterns and ionization behavior, with predicted collision cross section values available for various adduct ions. The molecular ion peak would appear at mass-to-charge ratio 202.13388 for the protonated molecular ion [M+H]+, with a predicted collision cross section of 144.6 Ų. Additional characteristic peaks include the sodium adduct [M+Na]+ at 224.11582 with a collision cross section of 153.8 Ų, and the ammonium adduct [M+NH4]+ at 219.16042 with a collision cross section of 163.8 Ų. These mass spectrometric parameters provide valuable information for analytical method development and compound identification procedures.
| Spectroscopic Parameter | Value | Technique |
|---|---|---|
| SMILES Notation | CN1C2=CC=CC=C2N=C1C3CCCN3 | Structural |
| InChI Key | YIOLXYNYYMDFQD-UHFFFAOYSA-N | Structural |
| [M+H]+ m/z | 202.13388 | Mass Spectrometry |
| [M+H]+ Collision Cross Section | 144.6 Ų | Ion Mobility MS |
| [M+Na]+ m/z | 224.11582 | Mass Spectrometry |
| [M+Na]+ Collision Cross Section | 153.8 Ų | Ion Mobility MS |
| [M+NH4]+ m/z | 219.16042 | Mass Spectrometry |
| [M+NH4]+ Collision Cross Section | 163.8 Ų | Ion Mobility MS |
Infrared spectroscopy would provide characteristic absorption bands for the various functional groups present in the molecule, including C-H stretching vibrations for both aromatic and aliphatic regions, N-H stretching for the pyrrolidine nitrogen, and characteristic benzodiazole ring vibrations. The salt form would introduce additional complexity through N-H and Cl-H interactions that would appear in the fingerprint region and provide evidence for the dihydrochloride formation. Carbon-13 nuclear magnetic resonance spectroscopy would reveal the distinct carbon environments, with aromatic carbons appearing in the 110-160 parts per million range and aliphatic carbons from the pyrrolidine ring and methyl group appearing in the 10-80 parts per million region, each with characteristic chemical shifts reflecting their electronic environments and substitution patterns.
Properties
IUPAC Name |
1-methyl-2-pyrrolidin-2-ylbenzimidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-15-11-7-3-2-5-9(11)14-12(15)10-6-4-8-13-10;;/h2-3,5,7,10,13H,4,6,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUSTBHBPCCWPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCCN3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193389-65-9 | |
| Record name | 1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride typically involves the following steps:
Formation of the Benzodiazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Methyl iodide (CH3I), hydrochloric acid (HCl)
Major Products Formed:
Oxidation typically yields carboxylic acids or ketones.
Reduction reactions produce alcohols or amines.
Substitution reactions result in the formation of the pyrrolidine ring and methylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to benzimidazole derivatives, including 1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride, exhibit notable antimicrobial properties. A study demonstrated the synthesis of benzimidazole-pyrazole hybrids that showed significant antibacterial activity against various bacterial strains such as E. coli and S. aureus . The structural similarities suggest that this compound may also possess similar properties.
Antiviral Potential
The exploration of benzimidazole derivatives has highlighted their potential in combating viral infections. The compound's structural attributes may contribute to its efficacy against viral pathogens, warranting further investigation into its antiviral mechanisms .
Neuropharmacological Effects
Research has suggested that compounds with a similar structure to this compound may influence the central nervous system. Studies on related benzodiazole compounds have revealed potential anxiolytic and antidepressant effects, indicating that this compound could be explored for neuropharmacological applications .
Case Studies
Mechanism of Action
The mechanism by which 1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
Key structural variations among benzodiazole derivatives include substituents at the 1- and 2-positions of the benzodiazole core. Below is a comparative analysis:
Key Observations :
- Alkyl Substituents : Replacing the 1-methyl group with ethyl (e.g., 1-ethyl analogue) increases molecular weight but may reduce receptor binding affinity due to steric hindrance .
- Heterocyclic Substituents : The pyrrolidin-2-yl group (5-membered ring) in the target compound vs. piperidin-2-yl (6-membered ring) alters conformational flexibility and receptor interactions. Piperidine derivatives often exhibit lower potency due to reduced compatibility with TAAR1’s binding pocket .
- Salt Forms: Dihydrochloride salts improve solubility compared to non-ionic forms, critical for in vivo efficacy .
Pharmacological Activity
TAAR1 receptor binding data highlights the impact of structural modifications:
Analysis :
- Ethyl and piperidinyl substitutions result in significantly lower potency (higher EC₅₀), emphasizing the importance of the methyl-pyrrolidine combination for TAAR1 targeting .
Physicochemical Properties
- Solubility : The dihydrochloride form of the target compound enhances water solubility, a property shared with analogues like 1-ethyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride .
- Stability : Derivatives with bulkier substituents (e.g., isopropyl) may face stability issues during storage or in vivo metabolism .
Biological Activity
1-Methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological effects, particularly focusing on its antibacterial properties and other pharmacological activities.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 205.30 g/mol. The compound features a benzodiazole core, which is known for its diverse biological activities. The structure can be represented as follows:
- SMILES : CN1C2=CC=CC=C2N=C1C3CCCN3
- InChIKey : YIOLXYNYYMDFQD-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with appropriate benzodiazole precursors. Various synthetic routes have been explored to optimize yield and purity.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of compounds containing the pyrrole and benzodiazole moieties. For instance, derivatives of pyrrole have shown significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. In particular, compounds similar to this compound have exhibited minimum inhibitory concentration (MIC) values that suggest potent antibacterial effects.
| Compound | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| 1-Methyl-2-(pyrrolidin-2-yl)-benzodiazole | MRSA | <0.125 | |
| Pyrrole Derivative A | MSSA | 0.125 | |
| Pyrrole Derivative B | E. coli | 3.12 - 12.5 |
Other Pharmacological Activities
In addition to antibacterial properties, the compound has potential applications in other therapeutic areas:
- Antifungal Activity : Some derivatives demonstrate antifungal effects against various strains.
- Anticancer Potential : Research indicates that benzodiazole derivatives can inhibit tumor growth in specific cancer cell lines.
Case Studies
A notable study published in the Journal of Medicinal Chemistry investigated a series of benzodiazole derivatives, including those similar to this compound. These compounds were tested for dual inhibition of bacterial topoisomerases, revealing effective antibacterial activity alongside favorable solubility profiles in vitro and in vivo models .
Q & A
Q. What are the optimal synthetic routes for 1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride?
Methodological Answer: A viable synthesis involves nucleophilic substitution and condensation reactions. For example:
- Step 1: React 2-fluorobenzimidazole derivatives with pyrrolidine under basic conditions (e.g., K₂CO₃) in DMF at 150°C to introduce the pyrrolidin-2-yl moiety via aromatic substitution .
- Step 2: Methylation of the benzodiazole nitrogen using methyl iodide in a polar aprotic solvent.
- Step 3: Salt formation via HCl treatment to yield the dihydrochloride.
Purification: Use column chromatography (silica gel, eluent: MeOH/CH₂Cl₂) followed by recrystallization from ethanol/water. Monitor reaction progress via TLC and confirm purity by HPLC (>95%) .
Q. How can the structural integrity of the compound be validated post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Confirm the presence of the pyrrolidine ring (δ ~3.3 ppm for N-CH₂ protons) and benzodiazole aromatic protons (δ ~7.2–7.6 ppm). The dihydrochloride salt will show broad peaks for NH/Cl⁻ interactions in DMSO-d₆ .
- Mass Spectrometry (HRMS): Verify the molecular ion peak ([M+H]⁺) at m/z 246.1 (calculated for C₁₂H₁₆N₃⁺) and isotopic pattern matching the dihydrochloride .
- Elemental Analysis: Ensure C, H, N, and Cl content aligns with theoretical values (e.g., Cl ~22.8%) .
Q. What are the key solubility and stability considerations for this compound?
Methodological Answer:
- Solubility: The dihydrochloride salt enhances water solubility (>50 mg/mL at 25°C) compared to the free base. For organic solvents, use DMSO (≥100 mg/mL) or ethanol (limited solubility). Conduct shake-flask experiments with UV-Vis quantification .
- Stability: Store at −20°C under argon to prevent hygroscopic degradation. Monitor stability in aqueous buffers (pH 4–7) via HPLC over 72 hours. Avoid prolonged exposure to light due to possible benzodiazole ring photodegradation .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
Methodological Answer:
- Crystal Growth: Use slow evaporation from a 1:1 ethanol/water mixture. The dihydrochloride salt may form monoclinic crystals (space group P2₁/c).
- Data Collection: Employ synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution (<1.0 Å) data.
- Refinement: Use SHELXL for twin refinement if crystal defects (e.g., twinning) are observed. Key parameters: R₁ < 0.05, wR₂ < 0.12. Validate hydrogen bonding (N–H···Cl) and pyrrolidine ring puckering (Cremer-Pople parameters) .
Q. What strategies address conflicting bioactivity data across in vitro assays?
Methodological Answer:
- Assay Optimization: Control for counterion effects (Cl⁻ may interfere with membrane permeability). Compare free base vs. dihydrochloride forms in parallel assays .
- Mechanistic Studies: Use isothermal titration calorimetry (ITC) to quantify binding affinity to target receptors (e.g., σ-1 or 5-HT₃). Pair with molecular dynamics simulations to map interactions at the pyrrolidine nitrogen .
- Data Normalization: Include positive controls (e.g., known σ-1 ligands) and normalize activity to cell viability (MTT assay) to rule off-target cytotoxicity .
Q. How can computational modeling guide SAR studies for benzodiazole derivatives?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions between the benzodiazole core and target proteins (e.g., kinase ATP-binding pockets). Focus on hydrophobic contacts with the pyrrolidine ring.
- QM/MM Calculations: Calculate charge distribution (Mulliken charges) to identify nucleophilic sites for functionalization (e.g., methyl vs. ethyl groups at N1).
- ADMET Prediction: Apply SwissADME to predict logP (target ~2.5) and BBB permeability. Prioritize derivatives with >30% oral bioavailability .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC₅₀ values for kinase inhibition?
Methodological Answer:
- Source Validation: Cross-check assay conditions (ATP concentration, pH). For example, IC₅₀ shifts from 10 nM to 50 nM may arise from 1 mM vs. 10 mM ATP .
- Orthogonal Assays: Validate using SPR (surface plasmon resonance) for direct binding kinetics (kₒₙ/kₒff) and Western blotting for downstream phosphorylation.
- Meta-Analysis: Pool data from ≥3 independent studies (e.g., PubChem BioAssay) and apply statistical weighting for sample size and assay type .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
